N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of L-tyrosine, which is further linked to L-histidine. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl (Cbz) group. This is followed by coupling with L-histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The imidazole ring of L-histidine can be reduced under specific conditions.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis to yield the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) is used for hydrogenolysis.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazole ring.
Substitution: Free amino group of L-tyrosine.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection to the amino group, allowing for selective reactions at other functional sites. The L-tyrosine and L-histidine residues can participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protection group.
N-benzyloxycarbonyl-L-proline: Another peptide with a benzyloxycarbonyl group, used as a prolidase inhibitor.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine is unique due to the presence of both L-tyrosine and L-histidine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions with biological targets, making it valuable in various research applications .
Properties
CAS No. |
63023-96-1 |
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Molecular Formula |
C23H24N4O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-19(27-23(32)33-13-16-4-2-1-3-5-16)21(29)26-20(22(30)31)11-17-12-24-14-25-17/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1 |
InChI Key |
YJZSJKZEOVWLBC-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CN=CN3)C(=O)O |
Origin of Product |
United States |
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